Welcome to the BenchChem Online Store!
molecular formula C12H15NO B1267960 n-(5,6,7,8-Tetrahydronaphthalen-1-yl)acetamide CAS No. 6272-18-0

n-(5,6,7,8-Tetrahydronaphthalen-1-yl)acetamide

Cat. No. B1267960
M. Wt: 189.25 g/mol
InChI Key: NAJYMWNQSHRCGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07595336B2

Procedure details

Acetic acid anhydride (20 ml) was added to a mixture of 1-amino-5,6,7,8-tetrahydronaphthalene (10 g, 68 mmol), sodium acetate (20 g, 245 mmol) and water (100 ml) at 5° C. The mixture was stirred at room-temperature for 15 minutes. The mixture was cooled on ice for 1 hour followed by filtration. The crystals were washed with water. Yield 13.0 g (100%).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:5](=[O:7])[CH3:6])(=O)C.[NH2:8][C:9]1[C:18]2[CH2:17][CH2:16][CH2:15][CH2:14][C:13]=2[CH:12]=[CH:11][CH:10]=1.C([O-])(=O)C.[Na+]>O>[C:5]([NH:8][C:9]1[C:18]2[CH2:17][CH2:16][CH2:15][CH2:14][C:13]=2[CH:12]=[CH:11][CH:10]=1)(=[O:7])[CH3:6] |f:2.3|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
10 g
Type
reactant
Smiles
NC1=CC=CC=2CCCCC12
Name
Quantity
20 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at room-temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled on ice for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
followed by filtration
WASH
Type
WASH
Details
The crystals were washed with water

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C(C)(=O)NC1=CC=CC=2CCCCC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.